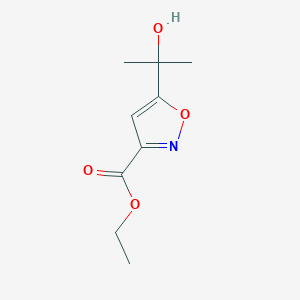![molecular formula C17H20FN5O3 B2733543 ethyl 4-({[1-(4-fluorophenyl)-1H-1,2,3-triazol-4-yl]carbonyl}amino)piperidine-1-carboxylate CAS No. 1260951-65-2](/img/structure/B2733543.png)
ethyl 4-({[1-(4-fluorophenyl)-1H-1,2,3-triazol-4-yl]carbonyl}amino)piperidine-1-carboxylate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Ethyl 4-({[1-(4-fluorophenyl)-1H-1,2,3-triazol-4-yl]carbonyl}amino)piperidine-1-carboxylate is a chemical compound that exhibits intriguing properties and potential applications in various fields such as chemistry, biology, medicine, and industry. The compound features a unique structure that allows it to participate in a wide range of chemical reactions and exhibit specific interactions with biological targets.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 4-({[1-(4-fluorophenyl)-1H-1,2,3-triazol-4-yl]carbonyl}amino)piperidine-1-carboxylate typically involves several steps:
Starting Materials: : The synthesis starts with commercially available 4-fluorophenyl derivatives and piperidine-1-carboxylate.
Triazole Formation: : The formation of the 1H-1,2,3-triazole ring is achieved through a Huisgen cycloaddition reaction, commonly referred to as the click reaction.
Amidation: : The carbonylation and subsequent amidation steps involve the reaction of the triazole derivative with piperidine-1-carboxylate under suitable conditions.
Industrial Production Methods
In an industrial setting, the synthesis of this compound may involve more efficient and scalable methods, including continuous flow chemistry and the use of high-throughput screening techniques to optimize reaction conditions and yields.
化学反应分析
Types of Reactions
Ethyl 4-({[1-(4-fluorophenyl)-1H-1,2,3-triazol-4-yl]carbonyl}amino)piperidine-1-carboxylate can undergo various chemical reactions:
Oxidation: : This compound can be oxidized under specific conditions to form corresponding oxidized derivatives.
Reduction: : Reduction reactions can convert the carbonyl group into alcohol or amine groups.
Substitution: : Nucleophilic substitution reactions can replace the fluorine atom with other functional groups.
Common Reagents and Conditions
Oxidation: : Reagents such as potassium permanganate or hydrogen peroxide may be used.
Reduction: : Catalysts like palladium on carbon (Pd/C) and hydrogen gas (H₂) are typically employed.
Substitution: : Strong nucleophiles such as sodium azide or thiolates may be used under mild conditions.
Major Products Formed
The major products formed from these reactions include various derivatives with altered functional groups, enabling the exploration of new chemical and biological properties.
科学研究应用
Ethyl 4-({[1-(4-fluorophenyl)-1H-1,2,3-triazol-4-yl]carbonyl}amino)piperidine-1-carboxylate has a wide range of scientific research applications:
Chemistry: : It serves as a valuable building block in organic synthesis, enabling the creation of complex molecules.
Biology: : The compound is used in studying enzyme inhibition and receptor binding due to its interaction with biological targets.
Medicine: : Researchers explore its potential as a drug candidate for conditions such as inflammation, infection, and neurological disorders.
Industry: : The compound’s unique properties make it suitable for material science applications, including the development of polymers and advanced materials.
作用机制
The mechanism of action of ethyl 4-({[1-(4-fluorophenyl)-1H-1,2,3-triazol-4-yl]carbonyl}amino)piperidine-1-carboxylate involves its interaction with specific molecular targets:
Molecular Targets: : These include enzymes, receptors, and proteins that are involved in various biological pathways.
Pathways: : The compound may inhibit or activate specific signaling pathways, thereby exerting its effects on cellular functions.
相似化合物的比较
Compared to other similar compounds, ethyl 4-({[1-(4-fluorophenyl)-1H-1,2,3-triazol-4-yl]carbonyl}amino)piperidine-1-carboxylate exhibits unique properties:
Unique Structure: : The presence of the 4-fluorophenyl group and the triazole ring provides distinct chemical reactivity and biological activity.
Similar Compounds: : Other compounds in the same class include:
Ethyl 4-({[1-(4-chlorophenyl)-1H-1,2,3-triazol-4-yl]carbonyl}amino)piperidine-1-carboxylate: .
Ethyl 4-({[1-(4-methylphenyl)-1H-1,2,3-triazol-4-yl]carbonyl}amino)piperidine-1-carboxylate: .
Ethyl 4-({[1-(4-nitrophenyl)-1H-1,2,3-triazol-4-yl]carbonyl}amino)piperidine-1-carboxylate: .
These compounds share similar core structures but differ in their substituents, leading to variations in their chemical and biological properties.
That should give you a pretty thorough overview
属性
IUPAC Name |
ethyl 4-[[1-(4-fluorophenyl)triazole-4-carbonyl]amino]piperidine-1-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20FN5O3/c1-2-26-17(25)22-9-7-13(8-10-22)19-16(24)15-11-23(21-20-15)14-5-3-12(18)4-6-14/h3-6,11,13H,2,7-10H2,1H3,(H,19,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GZLIEPIKRWTPDC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)N1CCC(CC1)NC(=O)C2=CN(N=N2)C3=CC=C(C=C3)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20FN5O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
361.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![6-Amino-3-tert-butyl-4-(4'-[1-phenyl-3-methyl-5-chloro]pyrazolo)-2,4-dihydro-pyrano-{[2,3-c] pyrazole-5-carbonitrile](/img/structure/B2733460.png)

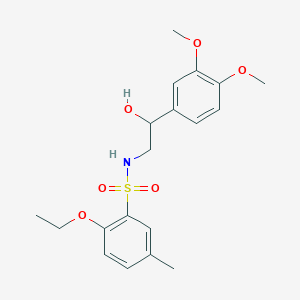
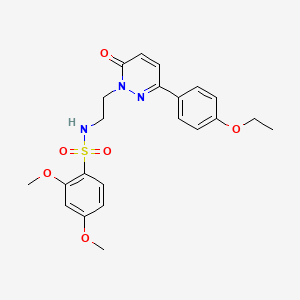
![N-(4-chloro-2-fluorophenyl)-2-({6-[4-(4-methoxyphenyl)piperazin-1-yl]pyrimidin-4-yl}sulfanyl)acetamide](/img/structure/B2733467.png)
![N-(2,4-dimethoxyphenyl)-2-[3-(4-ethylbenzoyl)-6-methyl-4-oxo-1,4-dihydroquinolin-1-yl]acetamide](/img/structure/B2733468.png)
![5-(3-methylthiophene-2-carbonyl)-2-oxa-5-azabicyclo[2.2.1]heptane](/img/structure/B2733470.png)
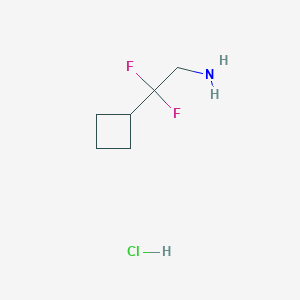
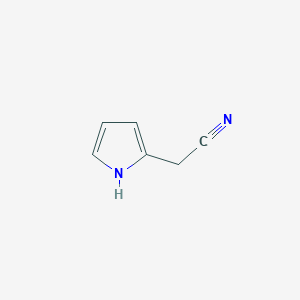

![(3-[4-Bromo-5-methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]propyl)amine hydrobromide](/img/structure/B2733478.png)

![[5-(dimethylsulfamoyl)-1-ethyl-1H-1,3-benzodiazol-2-yl]methyl 2-chloropyridine-3-carboxylate](/img/structure/B2733481.png)
